molecular formula C11H9N3O2 B6258717 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 730972-88-0

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B6258717
CAS No.: 730972-88-0
M. Wt: 215.2
InChI Key:
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Description

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is a complex organic compound that features a cyano group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetyl derivatives with substituted pyrroles under controlled conditions. The reaction often requires the use of catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring and the cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or substituted pyrroles.

Scientific Research Applications

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The cyano groups and the pyrrole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its dual cyano groups and the specific substitution pattern on the pyrrole ring. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

730972-88-0

Molecular Formula

C11H9N3O2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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